1-(Tert-butyl)-4-nitro-1H-pyrazole
Overview
Description
1-(Tert-butyl)-4-nitro-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a tert-butyl group at the first position and a nitro group at the fourth position
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-amino-1-tert-butyl-1h-pyrazolo [3,4-d]pyrimidin-3-yl)phenol have been found to interact with targets like carbonyl reductase [nadph] 1 .
Mode of Action
Related compounds like diafenthiuron have been found to be transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (atpase) complex .
Biochemical Pathways
For instance, the compound 3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo [3,4-D]Pyrimidin-3-Yl)Phenol is known to interact with the Carbonyl reductase [NADPH] 1 pathway .
Result of Action
For instance, Diafenthiuron is known to inhibit the function of the ATPase complex .
Action Environment
It’s worth noting that similar compounds like diafenthiuron have been found to require workplace safety protections and restrict water releases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-4-nitro-1H-pyrazole typically involves the nitration of 1-(Tert-butyl)-1H-pyrazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the fourth position of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or tert-butyl hydroperoxide.
Major Products Formed:
Reduction: 1-(Tert-butyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Scientific Research Applications
1-(Tert-butyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Tert-butyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(Tert-butyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position, leading to different reactivity and applications.
Uniqueness: 1-(Tert-butyl)-4-nitro-1H-pyrazole is unique due to the combination of the tert-butyl and nitro groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
1-tert-butyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZTRHYFSEGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463282 | |
Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-12-0 | |
Record name | 1-(Tert-butyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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